molecular formula C12H19IN4 B1399199 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine CAS No. 1361115-99-2

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine

Cat. No. B1399199
M. Wt: 346.21 g/mol
InChI Key: BZWJIPILGXGUPF-UHFFFAOYSA-N
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Description

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H19IN41. It has gained significant attention in the scientific community due to its potential applications1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine is not readily available in the search results. However, it is available for purchase from various chemical suppliers213, indicating that it can be synthesized in a laboratory setting.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H19IN41. The presence of iodine (I), nitrogen (N), and carbon © atoms in its structure suggests that it belongs to the class of organic compounds known as halogenated pyrimidines.



Chemical Reactions Analysis

The specific chemical reactions involving 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine are not detailed in the search results. Further research or experimentation would be needed to determine its reactivity and the types of reactions it can undergo.



Physical And Chemical Properties Analysis

The molecular weight of 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine is 346.21 g/mol1. Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.


Scientific Research Applications

Insecticidal and Antibacterial Potential

Pyrimidine derivatives, similar in structure to 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine, have been synthesized and evaluated for their potential in insecticidal and antibacterial applications. The synthesized compounds showed promising results against certain insects and microorganisms, suggesting their utility in pest control and infection management (Deohate & Palaspagar, 2020).

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives, including structures similar to 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine, have been extensively studied. Some of these compounds have exhibited pronounced antimicrobial properties, highlighting their potential in combating microbial infections (Sirakanyan et al., 2021).

Cholinesterase and Aβ-Aggregation Inhibitors

Studies have also explored the role of pyrimidine derivatives as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. These findings underscore the versatility of pyrimidine derivatives in medical research (Mohamed et al., 2011).

Antifungal Activity

Research has demonstrated the antifungal effects of certain pyrimidine derivatives, suggesting their potential development into antifungal agents. This is particularly relevant in addressing fungal infections in agriculture and medicine (Jafar et al., 2017).

Antibacterial and Antitubercular Activities

Synthetic efforts have yielded pyrimidine-azitidinone analogues with notable antimicrobial, particularly antibacterial and antitubercular, activities. This research paves the way for the development of new antibacterial and antitubercular agents, addressing the growing concern of drug-resistant strains of bacteria and tuberculosis (Chandrashekaraiah et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing it to prevent exposure and potential harm.


Future Directions

The future directions for research and applications involving 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine are not specified in the search results. Given its potential applications1, it could be a subject of interest in various fields of research and industry.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.


properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN4/c1-16(2)12-14-7-10(13)11(15-12)9-5-4-6-17(3)8-9/h7,9H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWJIPILGXGUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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